![molecular formula C17H17ClN2O2S B10955110 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10955110.png)
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis method.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)acetamide
Uniqueness
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both indole and sulfonamide groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H17ClN2O2S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-2-7-17-16(10-12)13(11-19-17)8-9-20-23(21,22)15-5-3-14(18)4-6-15/h2-7,10-11,19-20H,8-9H2,1H3 |
InChI Key |
XPLSMXDYHMBBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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